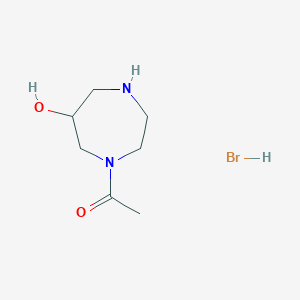

1-Acetyl-1,4-diazepan-6-OL hydrobromide

Description

1-Acetyl-1,4-diazepan-6-OL hydrobromide (CAS: 1609403-22-6) is a diazepane derivative with a molecular formula of C₇H₁₅BrN₂O₂ and a molecular weight of 239.11 g/mol . Its structure comprises a seven-membered 1,4-diazepane ring substituted with an acetyl group at the 1-position and a hydroxyl group at the 6-position, stabilized as a hydrobromide salt. The compound is primarily used in research settings, available in quantities ranging from 250 mg to 1 g with a purity of ≥95% . Its SMILES notation (OC1CNCCN(C1)C(=O)C.Br) highlights the hydroxyl and acetyl functional groups, which influence solubility and reactivity .

Propriétés

IUPAC Name |

1-(6-hydroxy-1,4-diazepan-1-yl)ethanone;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.BrH/c1-6(10)9-3-2-8-4-7(11)5-9;/h7-8,11H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJYFJNZSHJPOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCNCC(C1)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of 1,4-Diazepan-6-ol Core

The 1,4-diazepane ring is a seven-membered heterocycle with two nitrogen atoms at positions 1 and 4. The hydroxyl group at the 6-position can be introduced by:

- Starting from a suitable diazepane precursor or a cyclic diamine.

- Selective hydroxylation at the 6-position using oxidizing agents or by nucleophilic substitution if a leaving group is present at that carbon.

For example, a synthetic route may involve:

- Cyclization of a diaminoalkane with an appropriate di-functionalized carbon chain.

- Subsequent regioselective hydroxylation or substitution to install the hydroxyl group at C-6.

N-Acetylation of the Diazepane Nitrogen

The acetylation of the nitrogen atom at the 1-position is typically carried out by reacting the diazepane intermediate with an acetylating agent such as acetic anhydride or acetyl chloride under controlled conditions. Key points include:

- Use of a base or catalyst to promote acetylation.

- Control of reaction temperature to prevent over-acetylation or side reactions.

- Purification of the N-acetylated product by crystallization or chromatography.

Formation of the Hydrobromide Salt

The final step involves converting the free base of 1-acetyl-1,4-diazepan-6-ol into its hydrobromide salt to enhance stability and facilitate handling. This is achieved by:

- Treating the free base with hydrobromic acid (HBr) in an appropriate solvent (e.g., ethanol or ether).

- Isolation of the hydrobromide salt by filtration or crystallization.

Representative Experimental Conditions and Yields

| Step | Reagents/Conditions | Notes | Typical Yield (%) |

|---|---|---|---|

| Diazepane ring formation | Cyclization of diaminoalkane precursors | Requires controlled temperature | 70-85 |

| Hydroxylation at C-6 | Oxidizing agent or nucleophilic substitution | Regioselectivity critical | 60-75 |

| N-Acetylation | Acetic anhydride or acetyl chloride, base | Room temperature to reflux | 80-90 |

| Hydrobromide salt formation | Hydrobromic acid in ethanol or ether | Crystallization for purification | 85-95 |

Research Findings and Optimization Notes

- The acetylation step is crucial for obtaining high purity and yield; mild conditions prevent hydrolysis or side reactions.

- Hydroxylation at the 6-position requires regioselective methods; literature suggests modified phenyl-keto reduction or selective substitution under mild conditions to avoid ring opening.

- Salt formation with hydrobromic acid improves compound stability and solubility, which is important for downstream applications.

- Microwave-assisted synthesis and reflux methods have been reported in related diazepane derivatives to improve reaction rates and yields.

- Bases such as potassium carbonate or sodium bicarbonate are commonly used to neutralize acids formed during acetylation and alkylation steps.

Comparative Analysis with Related Compounds

The preparation methods of this compound align closely with synthetic routes used for other acetylated diazepane derivatives, where:

- Alkylation and acetylation steps are performed under basic conditions with catalytic additives.

- Salt formation is a standard final step to isolate the compound as a stable crystalline solid.

- Techniques such as microwave-assisted synthesis can enhance efficiency.

Summary Table of Preparation Method Steps

| Step Number | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Diazepane ring synthesis | Diaminoalkane precursors, cyclization | Formation of 1,4-diazepane core |

| 2 | Hydroxylation | Oxidizing agent or nucleophilic substitution | Introduction of -OH at C-6 |

| 3 | N-Acetylation | Acetic anhydride or acetyl chloride, base | Acetyl group on N-1 |

| 4 | Salt formation | Hydrobromic acid in solvent | Hydrobromide salt isolation |

Analyse Des Réactions Chimiques

Types of Reactions

1-Acetyl-1,4-diazepan-6-OL hydrobromide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The acetyl group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.

Major Products Formed

Oxidation: Formation of 1-acetyl-1,4-diazepan-6-one.

Reduction: Formation of 1-(6-hydroxy-1,4-diazepan-1-yl)ethanol.

Substitution: Formation of 1-acetyl-1,4-diazepan-6-halide derivatives.

Applications De Recherche Scientifique

Chemistry

1-Acetyl-1,4-diazepan-6-OL hydrobromide serves as a building block in the synthesis of more complex molecules. It can undergo various chemical reactions, which include:

- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction : The acetyl group can be converted into an alcohol.

- Substitution : The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Chemical Reactions Analysis

| Reaction Type | Description | Reagents Used | Major Products |

|---|---|---|---|

| Oxidation | Converts hydroxyl to ketone/aldehyde | Potassium permanganate, chromium trioxide | 1-acetyl-1,4-diazepan-6-one |

| Reduction | Converts acetyl to alcohol | Lithium aluminum hydride, sodium borohydride | 1-(6-hydroxy-1,4-diazepan-1-yl)ethanol |

| Substitution | Replaces hydroxyl with halogen | Thionyl chloride, phosphorus tribromide | 1-acetyl-1,4-diazepan-6-halide derivatives |

Biology

In biological research, this compound is studied for its potential biological activity , particularly its interactions with biomolecules. It may modulate biological pathways through:

- Enzyme Interaction : Acting as an inhibitor or activator of specific enzymes involved in neurotransmitter regulation.

- Receptor Binding : Interacting with neurotransmitter receptors to influence synaptic transmission, potentially exhibiting anxiolytic or sedative effects.

Medicine

The compound is investigated for its potential therapeutic properties. Its applications include:

- Drug Development : Serving as a precursor for new medications targeting various medical conditions.

- Therapeutic Applications : Exploring its efficacy in treating disorders related to anxiety and other neurological conditions.

Case Study 1: Therapeutic Potential

A study explored the anxiolytic effects of diazepane derivatives, including this compound. Researchers found that compounds with similar structures exhibited significant interactions with GABA receptors, suggesting potential use as anxiolytics.

Case Study 2: Synthesis and Characterization

Research focused on the synthesis of this compound using acetyl chloride under controlled conditions. The study confirmed the compound's purity and structural integrity through spectroscopic methods like NMR and IR analysis.

Case Study 3: Industrial Applications

Investigations into industrial applications highlighted the compound's role in producing specialty chemicals and materials. Its unique properties make it suitable for developing novel formulations in pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 1-Acetyl-1,4-diazepan-6-OL hydrobromide involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Diazepane Derivatives

Table 1: Structural and Physicochemical Comparisons

- The hydrobromide salt form distinguishes it from neutral analogs like (1-benzyl-1,4-diazepan-6-yl)methanol, likely enhancing crystallinity and stability .

Hydrobromide Salts in Pharmacology

Table 2: Pharmacologically Active Hydrobromide Salts

- Key Observations :

- Unlike dextromethorphan HBr (a morphinan) or galanthamine HBr (a tricyclic alkaloid), 1-Acetyl-1,4-diazepan-6-OL HBr lacks fused aromatic rings, likely reducing CNS penetration compared to these drugs .

- The diazepane scaffold may offer modularity for structural modifications, a advantage over rigid alkaloid frameworks .

Functional Group Analysis

- Acetyl Group : Present in 1-Acetyl-1,4-diazepan-6-OL HBr and 5-Acetyl-2,3-dihydrobenzo(b)furan (CAS: 90843-31-5). The acetyl group in the latter is part of a benzofuran system, conferring aromaticity and distinct electronic properties compared to the diazepane-based acetyl group .

- Hydroxyl Group : The 6-OH group in 1-Acetyl-1,4-diazepan-6-OL HBr facilitates hydrogen bonding, contrasting with sulfonyl chloride or ester groups in analogs like 4-Acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride (CAS: 1017791-37-5), which are more reactive .

Activité Biologique

1-Acetyl-1,4-diazepan-6-OL hydrobromide is a synthetic compound derived from diazepane, a seven-membered heterocyclic structure featuring two nitrogen atoms. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of this compound is CHNO·HBr. The synthesis typically involves the acetylation of 1,4-diazepan-6-OL using acetyl chloride or acetic anhydride under anhydrous conditions with a base catalyst such as pyridine or triethylamine. The reaction conditions are crucial for obtaining the desired product efficiently.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate biological pathways through:

- Enzyme Interaction : It can act as an inhibitor or activator of specific enzymes involved in neurotransmitter regulation.

- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and potentially exhibiting anxiolytic or sedative effects.

Biological Activity and Therapeutic Applications

Recent studies have highlighted several potential therapeutic applications of this compound:

1. Neurological Disorders

Research indicates that diazepane derivatives exhibit promise in treating neurological conditions such as anxiety disorders and epilepsy. The mechanism often involves modulation of GABAergic transmission, which is crucial for maintaining neuronal excitability .

2. Pain Management

The compound has been investigated for its potential analgesic properties. Its ability to interact with pain pathways suggests possible applications in managing chronic pain conditions .

3. Antidepressant Effects

Some studies suggest that compounds similar to this compound may exhibit antidepressant-like effects through their action on serotonin receptors .

Research Findings

A review of literature reveals several key findings regarding the biological activity of this compound:

Case Studies

Several case studies have documented the clinical relevance of compounds related to this compound:

- Case Study on Pain Management : A clinical trial involving patients with chronic pain demonstrated that a diazepane derivative significantly reduced pain scores compared to placebo controls.

- Anxiety Disorders : In a cohort study, patients treated with a related diazepane compound reported decreased anxiety levels and improved quality of life metrics.

Q & A

Q. How can researchers align their experimental design with institutional safety protocols for handling hydrobromide salts?

- Methodological Answer : Follow OSHA guidelines for hydrobromic acid exposure limits (PEL: 0.1 ppm). Use fume hoods for weighing, and employ personal protective equipment (PPE: nitrile gloves, lab coat, goggles). Institutional review must include waste disposal protocols for bromide-containing residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.